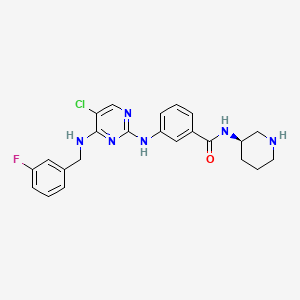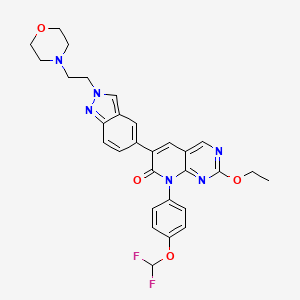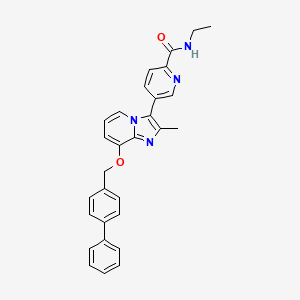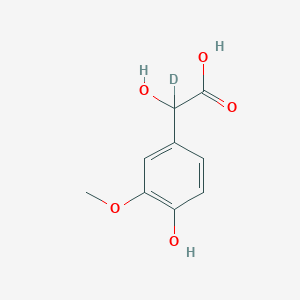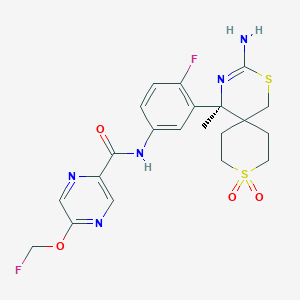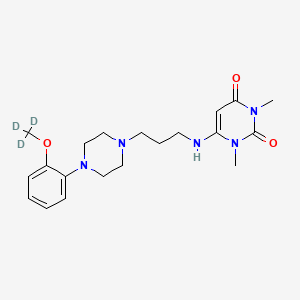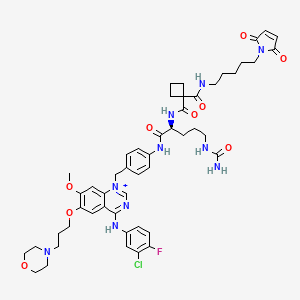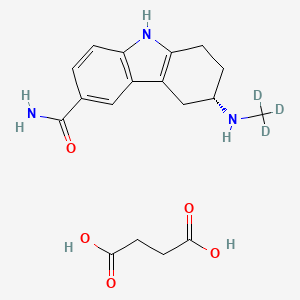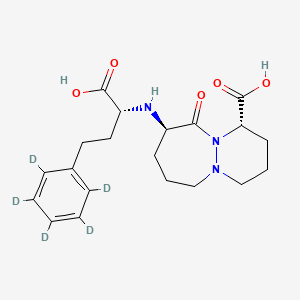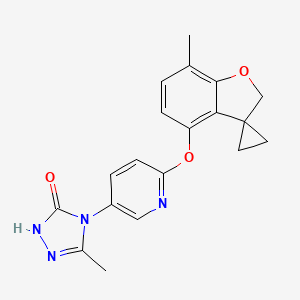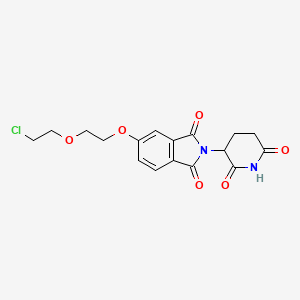
Thalidomide-5-PEG2-Cl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Thalidomide-5-PEG2-Cl is a compound derived from Thalidomide, designed to act as a cereblon ligand. It is primarily used in the recruitment of CRBN protein, which is a component of the E3 ubiquitin ligase complex. This compound can be conjugated to a protein ligand via a linker to produce proteolysis-targeting chimeras (PROTACs) .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Thalidomide-5-PEG2-Cl involves the conjugation of Thalidomide with a polyethylene glycol (PEG) linker and a chloride group. The process typically includes the following steps:
Activation of Thalidomide: Thalidomide is first activated by reacting with a suitable activating agent.
PEGylation: The activated Thalidomide is then reacted with a PEG linker under controlled conditions to form Thalidomide-PEG.
Chlorination: Finally, the Thalidomide-PEG is chlorinated to produce this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Activation: Large quantities of Thalidomide are activated using industrial-grade reagents.
Continuous PEGylation: The activated Thalidomide is continuously reacted with PEG linkers in a controlled environment.
Automated Chlorination: The final chlorination step is automated to ensure consistency and purity of the product
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically in the presence of strong oxidizing agents.
Reduction: It can also be reduced under specific conditions using reducing agents.
Substitution: The chloride group in this compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used for substitution reactions.
Major Products:
Oxidation: Oxidized derivatives of this compound.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: Substituted derivatives with different functional groups replacing the chloride
Wissenschaftliche Forschungsanwendungen
Thalidomide-5-PEG2-Cl has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of PROTACs for targeted protein degradation.
Biology: Employed in studies involving protein-protein interactions and cellular signaling pathways.
Medicine: Investigated for its potential in treating various diseases by selectively degrading pathogenic proteins.
Industry: Utilized in the development of new therapeutic agents and drug delivery systems
Wirkmechanismus
Thalidomide-5-PEG2-Cl exerts its effects by binding to cereblon (CRBN), a component of the E3 ubiquitin ligase complex. This binding facilitates the recruitment of the target protein to the ubiquitin-proteasome system, leading to its selective degradation. The molecular targets include transcription factors such as IKZF1 and IKZF3, which are involved in various cellular processes .
Vergleich Mit ähnlichen Verbindungen
Lenalidomide: Another Thalidomide derivative with similar cereblon-binding properties.
Pomalidomide: A more potent derivative used in the treatment of multiple myeloma.
Thalidomide-PEG2-NH2: A similar compound with an amine group instead of chloride.
Uniqueness: Thalidomide-5-PEG2-Cl is unique due to its specific chloride group, which allows for versatile chemical modifications and conjugations. This makes it particularly useful in the synthesis of PROTACs and other therapeutic agents .
Eigenschaften
Molekularformel |
C17H17ClN2O6 |
|---|---|
Molekulargewicht |
380.8 g/mol |
IUPAC-Name |
5-[2-(2-chloroethoxy)ethoxy]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione |
InChI |
InChI=1S/C17H17ClN2O6/c18-5-6-25-7-8-26-10-1-2-11-12(9-10)17(24)20(16(11)23)13-3-4-14(21)19-15(13)22/h1-2,9,13H,3-8H2,(H,19,21,22) |
InChI-Schlüssel |
HAGULBIOKGWWFS-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)OCCOCCCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


amino]propanoate-d3 Hydrochloride](/img/structure/B12421826.png)
